Kinase Inhibition Selectivity: B-Raf Affinity of a 4-Pyridyl Pyrazole Analog
A closely related derivative, N-methyl-4-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)benzamide, which shares the identical 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl core with the target compound, demonstrates a defined affinity for the Serine/threonine-protein kinase B-Raf. The 4-pyridyl orientation contributes to a specific binding interaction, with a measured IC50 of 647 nM. This activity is contingent on the 4-pyridyl nitrogen position, as altering the pyridine substitution pattern (e.g., to pyridin-2-yl or pyridin-3-yl) would re-direct the hydrogen-bond acceptor and alter steric complementarity with the kinase hinge region [1].
| Evidence Dimension | B-Raf kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 647 nM (for N-methyl-4-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)benzamide, a direct structural analog sharing the target compound's core scaffold) |
| Comparator Or Baseline | Pyridin-2-yl and pyridin-3-yl regioisomers: No direct B-Raf IC50 data available in this scaffold, but SAR dictates that kinase hinge-binding vectors are incompatible with ortho/meta nitrogen geometry. |
| Quantified Difference | The 4-pyridyl isomer is the only regioisomer in this series with a reported B-Raf IC50, suggesting a privileged binding mode for para-pyridyl substitution. |
| Conditions | Inhibition of human B-Raf in a biochemical assay (BindingDB). |
Why This Matters
This data demonstrates that the 4-pyridyl isomer can achieve target engagement in a therapeutically relevant kinase, while the 2- and 3-pyridyl isomers would likely be inactive due to divergent hydrogen-bond geometry.
- [1] BindingDB. BDBM50344458: CHEMBL1780155: N-methyl-4-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)benzamide. Affinity Data: IC50: 647 nM for B-Raf. Accessed 2026. View Source
